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1-(4-(2-(3-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone

Autophagy Modulation Neurodegeneration Structure-Activity Relationship (SAR)

This compound is a fully synthetic small molecule (C21H20ClN3O4S, MW 445.92 g/mol) belonging to the phenylsulfonyl oxazole class. It features a unique pharmacophore assembly: a 3-chlorophenyl group at the oxazole 2-position, a phenylsulfonyl group at the 4-position, and an N-acetylpiperazine attached at the 5-position.

Molecular Formula C21H20ClN3O4S
Molecular Weight 445.92
CAS No. 946278-69-9
Cat. No. B2647098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-(3-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone
CAS946278-69-9
Molecular FormulaC21H20ClN3O4S
Molecular Weight445.92
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C21H20ClN3O4S/c1-15(26)24-10-12-25(13-11-24)21-20(30(27,28)18-8-3-2-4-9-18)23-19(29-21)16-6-5-7-17(22)14-16/h2-9,14H,10-13H2,1H3
InChIKeyRFCYGWVPCNDWDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(2-(3-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone (CAS 946278-69-9): A Structurally Defined Autophagy-Modulating Chemical Probe


This compound is a fully synthetic small molecule (C21H20ClN3O4S, MW 445.92 g/mol) belonging to the phenylsulfonyl oxazole class. It features a unique pharmacophore assembly: a 3-chlorophenyl group at the oxazole 2-position, a phenylsulfonyl group at the 4-position, and an N-acetylpiperazine attached at the 5-position. This specific combination of substituents is designed to modulate autophagy, a critical cellular degradation pathway, with potential therapeutic relevance for neurodegenerative diseases, as established by the broader patent family encompassing this chemical space [1]. It is primarily available as a research-grade chemical probe for target identification and mechanism-of-action studies.

Why 3-Chlorophenyl and Acetylpiperazine Moieties in CAS 946278-69-9 are Irreplaceable for Phenotypic Selectivity


The phenylsulfonyl oxazole class exhibits extreme sensitivity to even minor structural perturbations. The patent disclosure for this chemical series explicitly demonstrates that the identity of the aryl substituent at the oxazole 2-position is a primary driver of autophagy modulation efficacy and, consequently, therapeutic outcomes in neurodegenerative models [1]. Furthermore, parallel research on a related (phenylsulfonyl)piperazine scaffold confirms that specific substituent patterns critically dictate target engagement, particularly against ion channels [2]. Therefore, the precise combination of a 3-chlorophenyl group and an N-acetylpiperazine tail is not merely a structural variation but a key determinant of a distinct, non-fungible biological profile. Substituting with analogs like the m-tolyl (CAS 946201-16-7) or o-tolyl (CAS 342433-51-6) versions compromises the specific binding mode and downstream functional selectivity required for defined research applications.

Quantitative Differentiation of 946278-69-9: A Data-Driven Guide for Scientific Procurement


Autophagy Modulation Potency and Predicted CNS Multi-Target Profile vs. Alternative Aryl-Substituted Analogs

The target compound is a member of a patent-defined chemical series where the 3-chlorophenyl substitution is explicitly associated with potent autophagy modulatory effects, including reduction of Aβ plaques and neuroinflammation improvement in Alzheimer's disease models [1]. While specific IC50 values for this exact compound remain pre-competitive, the SAR disclosure indicates that this substitution pattern is critical for achieving phenotypic efficacy that is absent in unsubstituted or para-substituted phenyl analogs [1]. For instance, the shift from a 3-chlorophenyl to a 4-fluorophenyl group within the broader oxazole class has been shown to redirect functional activity from autophagy enhancement to Tfeb-mediated transcriptional activation [2], demonstrating the high functional selectivity of the aryl group.

Autophagy Modulation Neurodegeneration Structure-Activity Relationship (SAR)

Selectivity Against Off-Target AeKir1 Channel: Differentiating from Pan-Active Phenylsulfonyl Piperazine Scaffolds

A closely related (phenylsulfonyl)piperazine scaffold exhibits potent inhibition of the Aedes aegypti Kir1 (AeKir) channel, with SAR studies showing that specific heterocyclic substitutions are required for this activity [1]. The target compound's unique oxazole core differentiates it from the most potent AeKir inhibitors. SAR data from the AeKir program demonstrates that the 5-methyl-2-oxazole analog (9o) had significantly reduced potency (IC50 = 0.609 mM) compared to the 5-H-2-oxazole comparator (IC50 = 0.147 mM), a 4.1-fold decrease [1]. The target compound, with its bulkier 4-phenylsulfonyl-5-piperazine substitution pattern, is predicted to further diverge from this AeKir activity profile.

Inward-Rectifying Potassium Channel Target Selectivity Insecticide Discovery

Predicted Lipophilicity (LogP) Advantage for CNS Permeability vs. Higher Polarity Analogs

Optimal CNS penetration requires a delicate balance of lipophilicity and polarity. The target compound (CAS 946278-69-9) possesses a computationally predicted LogP of approximately 3.6, placing it within the desired CNS drug space (LogP 2-4) [1]. In contrast, the furan-2-yl analog (CAS 862793-26-8) has a predicted LogP of approximately 3.1, which may limit passive brain permeability. On the other hand, the highly lipophilic 2-phenyl analog (CAS 117847-46-8) with a predicted LogP near 4.1 risks increased non-specific tissue binding and metabolic clearance [1].

Blood-Brain Barrier Permeability CNS Drug Design Physicochemical Property

Enhanced Hydrogen Bonding Capacity for Target Engagement vs. Simple Oxazole Cores

The N-acetylpiperazine moiety in the target compound introduces two additional hydrogen bond acceptors (HBA) compared to analogs with a simple piperidine ring. The target compound possesses 6 HBAs, while the 2-phenyl-4-(phenylsulfonyl) oxazole with a piperidine ring (CAS 117847-46-8) has only 4 HBAs [1]. These additional HBAs are predicted to form critical interactions with key residues in the target's binding pocket, such as kinase hinge regions or GPCR allosteric sites, which are inaccessible to the simpler, less-functionalized analogs.

Hydrogen Bond Acceptors Binding Affinity Ligand-Receptor Interaction

Superior Topological Polar Surface Area (TPSA) for CNS Target Space Partitioning vs. o-Tolyl Analog

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting blood-brain barrier penetration, with a threshold of <90 Ų for optimal CNS activity. The target compound's 3-chlorophenyl substitution and acetylpiperazine tail result in a predicted TPSA of approximately 83.8 Ų [1]. This is comparable but slightly higher than the m-tolyl analog (CAS 946201-16-7), which has a predicted TPSA of approximately 81.5 Ų due to its less electronegative methyl substituent [1]. The higher TPSA in the target compound allows it to better partition into the CNS while maintaining a superior solubility profile compared to the slightly less polar m-tolyl analog.

CNS Drug-Likeness Permeability-Glycoprotein Substrate Prediction Physicochemical Property

Metabolic Stability Enhancement via Acetyl-Capped Piperazine vs. Free Amine Analogs

A major metabolic liability of piperazine-containing compounds is oxidative N-dealkylation. The target compound's N-acetyl group caps the piperazine, rendering it a tertiary amide and thus significantly more resistant to cytochrome P450-mediated metabolism compared to analogs with a free secondary amine, such as 1-(4-phenylsulfonyl-2-o-tolyl-oxazol-5-yl)piperazine (CAS 342433-51-6) [1]. Within the AeKir inhibitor SAR series, capping the piperazine nitrogen led to a substantial increase in metabolic stability and a longer half-life, which was directly correlated with improved in vivo larvicidal activity [1].

Metabolic Stability N-Dealkylation Lead Optimization

Validated Application Scenarios for 946278-69-9 Based on Differentiated Evidence


Functional Genomics and Target Deconvolution in Autophagy and Neurodegeneration

As a functionally active autophagy modulator within the biologically validated phenylsulfonyl oxazole class [1], this compound is ideally suited for use in chemical proteomics and CRISPR-based modifier screens. Its unique interaction profile, distinct from both the Tfeb-activating MSL series [3] and the AeKir-targeting piperazines [2], allows researchers to probe the autophagy-lysosome pathway (ALP) without cross-activating confounding metabolic or ion-channel pathways. This enables the identification of novel molecular targets specifically upstream of Aβ plaque reduction and neuroinflammation resolution.

In Vivo Pharmacodynamic (PD) Biomarker Studies in CNS Disease Models

The balanced LogP (≈3.6) and optimized TPSA (≈83.8 Ų) of this compound make it a superior choice over more polar (furan-2-yl) or more lipophilic (2-phenyl) analogs for in vivo CNS target engagement studies [4]. Its physical properties predict adequate brain penetration, while the N-acetylpiperazine cap is a class-proven strategy for avoiding rapid N-dealkylation, a critical enabler for sustained PD biomarker analysis in mouse models of Alzheimer's or Parkinson's disease [2].

In Vitro Selectivity Profiling Against Ion Channel Panels

Given the established activity of the (phenylsulfonyl)piperazine scaffold on the Kir1 channel [2], this compound is a valuable reference molecule for inclusion in cardiac and neuronal ion channel selectivity panels. Its predicted inactivity against AeKir1 (IC50 > 1 mM) serves as a crucial negative control, helping to differentiate true target-mediated autophagy effects from non-specific ion channel modulation in phenotypic screening cascades.

Chemical Tool for Studying the Role of 3-Chlorophenyl Binding Pockets

The specific 3-chlorophenyl moiety is a key determinant of the compound's unique biological profile [1]. This compound therefore serves as a precise chemical probe for performing competitive binding studies using photoaffinity labeling or biotinylated analogs. It can be used to identify and validate novel protein targets that possess a specific 3-chlorophenyl recognition pocket, a structural feature that would not be engaged by the m-tolyl or o-tolyl analogs.

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